molecular formula C25H42N2O3S B13782318 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- CAS No. 68966-82-5

1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl-

Cat. No.: B13782318
CAS No.: 68966-82-5
M. Wt: 450.7 g/mol
InChI Key: XFLRDSHXDQDWQH-UHFFFAOYSA-N
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Description

1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- is a chemical compound with the molecular formula C25H42N2O3S and a molecular weight of 450.7 g/mol

Preparation Methods

The synthesis of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- typically involves the reaction of benzimidazole derivatives with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained between 0°C to 50°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The heptadecyl chain may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt their function.

Comparison with Similar Compounds

1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- can be compared with other similar compounds such as:

    1H-Benzimidazolesulfonic acid, 2-heptadecyl-: Lacks the methyl group, which may affect its reactivity and biological activity.

    1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-ethyl-: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.

The uniqueness of 1H-Benzimidazolesulfonic acid, 2-heptadecyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

68966-82-5

Molecular Formula

C25H42N2O3S

Molecular Weight

450.7 g/mol

IUPAC Name

2-heptadecyl-3-methylbenzimidazole-4-sulfonic acid

InChI

InChI=1S/C25H42N2O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-26-22-19-18-20-23(31(28,29)30)25(22)27(24)2/h18-20H,3-17,21H2,1-2H3,(H,28,29,30)

InChI Key

XFLRDSHXDQDWQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NC2=C(N1C)C(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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